molecular formula C7H10O3 B12546928 4-(2-Hydroxypropan-2-yl)furan-2(5H)-one CAS No. 143392-25-0

4-(2-Hydroxypropan-2-yl)furan-2(5H)-one

Cat. No.: B12546928
CAS No.: 143392-25-0
M. Wt: 142.15 g/mol
InChI Key: UKLBJYXOOPUVBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Hydroxypropan-2-yl)furan-2(5H)-one is an organic compound with a unique structure that includes a furan ring substituted with a hydroxypropan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxypropan-2-yl)furan-2(5H)-one typically involves the reaction of furan derivatives with appropriate reagents to introduce the hydroxypropan-2-yl group. One common method involves the use of acetone and a base such as potassium carbonate, followed by heating the reaction mixture at reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as distillation or crystallization to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxypropan-2-yl)furan-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The furan ring can be reduced to form a tetrahydrofuran derivative.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(2-oxopropan-2-yl)furan-2(5H)-one.

    Reduction: Formation of 4-(2-hydroxypropan-2-yl)tetrahydrofuran.

    Substitution: Formation of 4-(2-chloropropan-2-yl)furan-2(5H)-one or similar derivatives.

Scientific Research Applications

4-(2-Hydroxypropan-2-yl)furan-2(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxypropan-2-yl)furan-2(5H)-one involves its interaction with specific molecular targets and pathways. The hydroxypropan-2-yl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The furan ring can also interact with enzymes and receptors, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Hydroxypropan-2-yl)furan-2-sulfonamide
  • 4-(2-Hydroxypropan-2-yl)furan-2-sulfonyl chloride

Uniqueness

4-(2-Hydroxypropan-2-yl)furan-2(5H)-one is unique due to its specific substitution pattern and the presence of both a hydroxy group and a furan ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

143392-25-0

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

3-(2-hydroxypropan-2-yl)-2H-furan-5-one

InChI

InChI=1S/C7H10O3/c1-7(2,9)5-3-6(8)10-4-5/h3,9H,4H2,1-2H3

InChI Key

UKLBJYXOOPUVBD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=O)OC1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.